molecular formula C7H5F2NO3 B1530552 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1129458-32-7

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1530552
CAS No.: 1129458-32-7
M. Wt: 189.12 g/mol
InChI Key: QQASNCBWNOWEGS-UHFFFAOYSA-N
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Description

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound characterized by its unique difluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:

  • Difluoromethylation: . This step often requires specific reaction conditions, including temperature control and the use of catalysts.

  • Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Chichibabin pyridine synthesis or the Biltz synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.

  • 1-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical properties.

  • 3-Fluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Has a single fluorine atom instead of two, affecting its reactivity and applications.

Properties

IUPAC Name

1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASNCBWNOWEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

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